(S)-Bilobanone
(S)-Bilobanone
(S)-Bilobanone, also known as bilobanon, belongs to the class of organic compounds known as cyclohexenones. Cyclohexenones are compounds containing a cylohexenone moiety, which is a six-membered aliphatic ring that carries a ketone and has one endocyclic double bond (S)-Bilobanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (S)-bilobanone is primarily located in the membrane (predicted from logP). Outside of the human body, (S)-bilobanone can be found in fats and oils and ginkgo nuts. This makes (S)-bilobanone a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
17015-33-7
VCID:
VC21011082
InChI:
InChI=1S/C15H20O2/c1-10(2)6-14-7-13(9-17-14)12-5-4-11(3)15(16)8-12/h4,7,9-10,12H,5-6,8H2,1-3H3
SMILES:
CC1=CCC(CC1=O)C2=COC(=C2)CC(C)C
Molecular Formula:
C15H20O2
Molecular Weight:
232.32 g/mol
(S)-Bilobanone
CAS No.: 17015-33-7
Cat. No.: VC21011082
Molecular Formula: C15H20O2
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (S)-Bilobanone, also known as bilobanon, belongs to the class of organic compounds known as cyclohexenones. Cyclohexenones are compounds containing a cylohexenone moiety, which is a six-membered aliphatic ring that carries a ketone and has one endocyclic double bond (S)-Bilobanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (S)-bilobanone is primarily located in the membrane (predicted from logP). Outside of the human body, (S)-bilobanone can be found in fats and oils and ginkgo nuts. This makes (S)-bilobanone a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 17015-33-7 |
| Molecular Formula | C15H20O2 |
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | 2-methyl-5-[5-(2-methylpropyl)furan-3-yl]cyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C15H20O2/c1-10(2)6-14-7-13(9-17-14)12-5-4-11(3)15(16)8-12/h4,7,9-10,12H,5-6,8H2,1-3H3 |
| Standard InChI Key | ORQIZUYAGXZVPI-LBPRGKRZSA-N |
| Isomeric SMILES | CC1=CC[C@@H](CC1=O)C2=COC(=C2)CC(C)C |
| SMILES | CC1=CCC(CC1=O)C2=COC(=C2)CC(C)C |
| Canonical SMILES | CC1=CCC(CC1=O)C2=COC(=C2)CC(C)C |
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